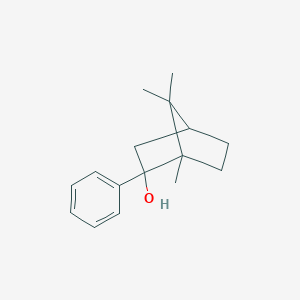

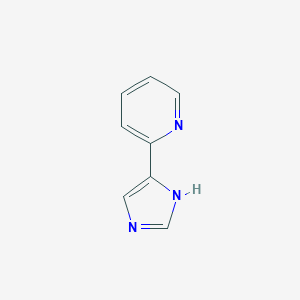

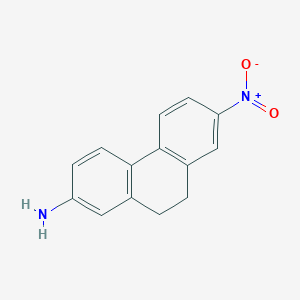

![molecular formula C9H21O5P B096788 1-[二乙氧基磷酰基(乙氧基)甲氧基]乙烷 CAS No. 17997-33-0](/img/structure/B96788.png)

1-[二乙氧基磷酰基(乙氧基)甲氧基]乙烷

描述

Synthesis Analysis

The synthesis of phosphorus compounds can vary based on the desired functional groups and the starting materials. For instance, the dimethyl ester of 1,2-di(methoxycarbonyl)ethane phosphonic acid has been used as a phosphorylating agent for the production wastes of dimethyl terephthalate, suggesting that esters of phosphonic acids can be synthesized and used to modify other compounds . Similarly, diethyl (dichloromethyl)phosphonate is an intermediate that can be used in the synthesis of alkynes, indicating that diethyl phosphonates can be manipulated through various reactions such as condensation and elimination .

Molecular Structure Analysis

The molecular structure of phosphorus compounds can significantly influence their properties and reactivity. For example, arylsulphonamides of ethane-ethoxy-thiophosphonic acid have been described to exist mainly in the amidothione form and can form associated molecules through hydrogen bonding . This suggests that the molecular structure of 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane could also allow for specific interactions, such as hydrogen bonding, depending on its functional groups and stereochemistry.

Chemical Reactions Analysis

Phosphorus compounds participate in a variety of chemical reactions. The use of 1,1,1-tris(hydroxymethyl)ethane as a tripod ligand for copper-catalyzed cross-coupling reactions demonstrates the versatility of phosphorus-containing ligands in facilitating bond formation between different types of organic molecules . Although 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is not specifically mentioned, it is reasonable to infer that it could also engage in similar types of chemical reactions, depending on its precise structure and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus compounds can be quite diverse. The thermodynamic functions of the equilibrium reaction between monomers and associated molecules of arylsulphonamides of ethane-ethoxy-thiophosphonic acid have been determined, suggesting that these compounds can form stable associated structures . This information can be extrapolated to suggest that 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane may also have specific physical properties, such as solubility and boiling point, that are influenced by its ability to form intermolecular interactions.

科学研究应用

生物乙醇转化为二乙醚

利用硫酸和沸石催化剂,可以将水果废弃物发酵产生的生物乙醇成功转化为二乙醚。该过程涉及由酸活化的 H-沸石和 H2SO4 催化的生物乙醇缩合反应,并利用分馏。通过酸化活化沸石增强了它们作为该转化催化剂的效力,展示了在可持续化学合成中的潜在应用(Winata 等人,2020)。

甲氧基化合物的合成

N-取代的 4-甲基-2-吡咯烷酮和 4-二乙氧基磷酰基类似物已用于与碱性甲醇反应生成 5-甲氧基化 3-吡咯啉-2-酮。这些化合物对于制备农用化学品或医药产品非常重要,表明二乙氧基磷酰基衍生物在合成功能化有机分子中的多功能性(Ghelfi 等人,2003)。

乙烷羰基化

已经使用原位固态核磁共振光谱探索了在 Zn 改性的 ZSM-5 沸石上用一氧化碳羰基化乙烷。这项研究确定了反应中的关键中间体,例如表面锌乙基和甲氧基物质,突出了二乙氧基磷酰基基团在促进复杂有机转化中的作用。这些中间体在不同条件下的相互作用产生了羧酸和芳烃,提供了对涉及乙烷的催化反应机理的见解(Wang 等人,2017)。

Friedel-Crafts 烷基化

2-(二乙氧基磷酰基)丙烯酸乙酯已用于吲哚和其他富电子芳香化合物的 Friedel-Crafts 烷基化,由 Cu(ClO4)2·6H2O/2,2'-联吡啶络合物催化剂介导。该反应生成杂芳基和芳基取代的 2-(二乙氧基磷酰基)丙酸酯,证明了二乙氧基磷酰基化合物在合成有机化学中实现芳香体系选择性功能化的效用(Tarasenko 和 Beletskaya,2016)。

甲烷转化为乙烯

将甲烷转化为乙烯的一种新型光催化途径涉及在 Pd 改性的 ZnO-Au 催化剂上形成和脱氢烷氧基中间体。该过程证明了二乙氧基磷酰基衍生物在温和条件下促进甲烷转化为有价值的化学原料的潜力,突出了光催化中的创新方法(Jiang 等人,2020)。

属性

IUPAC Name |

1-[diethoxyphosphoryl(ethoxy)methoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O5P/c1-5-11-9(12-6-2)15(10,13-7-3)14-8-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMKWCCJJRDWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403678 | |

| Record name | Diethyl diethoxymethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane | |

CAS RN |

17997-33-0 | |

| Record name | Diethyl diethoxymethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。